molecular formula C15H27NO5 B14403640 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one CAS No. 89706-91-2

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one

Katalognummer: B14403640
CAS-Nummer: 89706-91-2
Molekulargewicht: 301.38 g/mol
InChI-Schlüssel: JOGGLIKPQMTCGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is a chemical compound with the molecular formula C15H27NO5. It is a derivative of cyclopentanone and is characterized by the presence of a nitropropyl group and two methoxy groups attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the nitropropyl and methoxy groups. One common method involves the nitration of cyclopentanone followed by alkylation with 3,3-dimethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-ethylcyclopentan-1-one
  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-methylcyclopentan-1-one
  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-butylcyclopentan-1-one

Uniqueness

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

89706-91-2

Molekularformel

C15H27NO5

Molekulargewicht

301.38 g/mol

IUPAC-Name

3-(3,3-dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one

InChI

InChI=1S/C15H27NO5/c1-4-5-6-7-12-11(8-9-14(12)17)13(16(18)19)10-15(20-2)21-3/h11-13,15H,4-10H2,1-3H3

InChI-Schlüssel

JOGGLIKPQMTCGI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1C(CCC1=O)C(CC(OC)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.